![molecular formula C9H8ClF3S B2816607 1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene CAS No. 448967-32-6](/img/structure/B2816607.png)
1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene, also known as TCF-4 (trifluoromethylthiophenol), is a chemical compound that has gained significant attention in various fields of research and industry. It has a molecular formula of C9H8ClF3S and a molecular weight of 240.67 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring substituted with a trifluoromethyl group and a 2-chloroethylsulfanyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, benzene derivatives are known to undergo nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 240.67 and a molecular formula of C9H8ClF3S . Unfortunately, specific details such as boiling point and storage conditions are not provided in the available resources .Scientific Research Applications
Synthesis of Sulfanyl-Indoles Researchers Kobayashi et al. (2013) developed an efficient one-pot method for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles. This synthesis involves starting from 1-isothiocyanato-2-[sulfinyl(or sulfonyl)methyl]benzenes, which are derived from N-[2-(chloromethyl)phenyl]formamide through a four-step sequence. The product formation occurs through cyclization of the precursor isothiocyanates using sodium hydride, followed by S- and/or N-alkylation of the resulting 1-sodio-2-sodiosulfanyl-1H-indole intermediates (K. Kobayashi, Akihiro Kobayashi, & Kosuke Ezaki, 2013).
Preparation of Benzofurans and Benzothiophenes The work of Sheng et al. (2014) describes a facile and general route to synthesize 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes. This process involves the reaction of trifluoromethanesulfanylamide with 1-methoxy-2-alkynylbenzenes or methyl(2-alkynylphenyl)sulfanes, promoted by BiCl3, and is notable for its broad functional group tolerance (J. Sheng, C. Fan, & Jie Wu, 2014).
Solvent Extraction of Aromatic Hydrocarbons Arce et al. (2007) explored the use of the ionic liquid 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide in separating aromatic hydrocarbons from alkanes. Their study showed that this ionic liquid effectively removes benzene from mixtures with hexane, suggesting its potential as an alternative solvent in liquid extraction processes for separating aromatic compounds from alkanes (A. Arce, M. Earle, H. Rodríguez, & K. R. Seddon, 2007).
Chemical Synthesis of Sulfanyl-Benzene Kolomeitsev et al. (2008) found that hydrolytically stable trifluoromethyl triflate can act as a liquid reservoir of ‘masked’ difluorophosgene. Their study demonstrated that anhydrous F− sources can cleave the S–O bond in trifluoromethyl triflate to yield trifluoromethanolate salts, which are useful trifluoromethoxy group carriers. The reaction with in situ generated benzyne leads to [(trifluoromethyl)sulfanyl]benzene (A. Kolomeitsev, M. Vorobyev, & Hartmut Gillandt, 2008).
Catalysis and Molecular Structure Studies In a study by Baker et al. (2012), axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene was synthesized and used in the synthesis of diastereomeric sulfoxides and rhodium complexes. This research provides insights into the catalytic properties and molecular structures of these complexes (R. W. Baker, Hanna Radzey, N. T. Lucas, & P. Turner, 2012).
Pharmaceutical Intermediate Synthesis Sengupta et al. (2015) described synthetic studies for an APD334 precursor, 4-chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene, developed through a scalable process starting from readily available materials. This process highlights the role of such compounds in pharmaceutical synthesis (D. Sengupta, T. Gharbaoui, A. Krishnan, D. Buzard, Robert M. Jones, You-an Ma, Robert Burda, A. Montalban, & G. Semple, 2015).
properties
IUPAC Name |
1-(2-chloroethylsulfanyl)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3S/c10-4-5-14-8-3-1-2-7(6-8)9(11,12)13/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZLLDYBBJFGOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCCCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


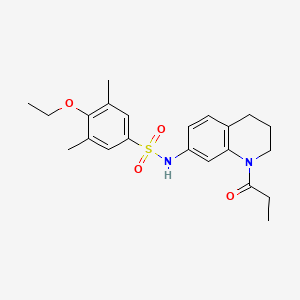
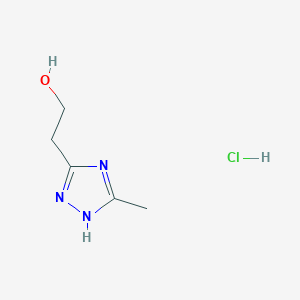
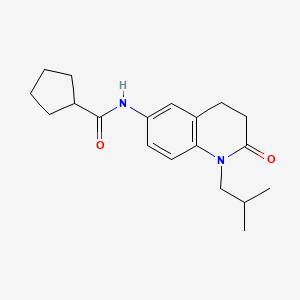
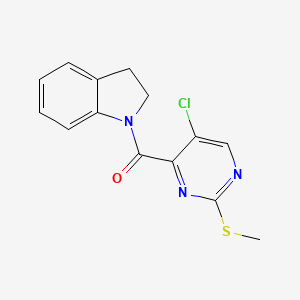
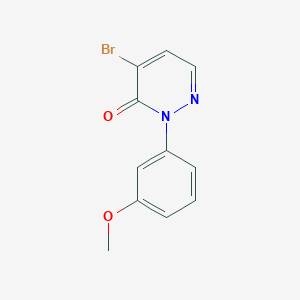


![Methyl 3-[(2-chloroacetyl)amino]-3-(4-methylsulfanylphenyl)propanoate](/img/structure/B2816541.png)
![7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2816542.png)
![4-{[(4-chlorobenzyl)amino]methylene}-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2816543.png)
![N-(3-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2816545.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2816546.png)
![1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2816547.png)